(3aS,4S,6S,7aR)-2-Butyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole
Description
Properties
IUPAC Name |
(1S,2S,6R,8S)-4-butyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO2/c1-5-6-7-15-16-12-9-10-8-11(13(10,2)3)14(12,4)17-15/h10-12H,5-9H2,1-4H3/t10-,11-,12+,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUJPBOUZJFWJB-FMSGJZPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448114 | |
| Record name | (3aS,4S,6S,7aR)-2-Butyl-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85167-10-8 | |
| Record name | (3aS,4S,6S,7aR)-2-Butyl-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3aS,4S,6S,7aR)-2-butyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is a member of the dioxaborole class and has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C15H26BClO2
- Molecular Weight : 284.63 g/mol
- CAS Number : 85167-14-2
- Structural Characteristics : The compound features a unique bicyclic structure that includes a dioxaborole moiety, which is known for its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Dioxaboroles are often implicated in the inhibition of proteasomes and other cellular pathways involved in protein degradation and regulation.
Anticancer Properties
Research indicates that dioxaboroles exhibit significant anticancer properties. For instance:
- Proteasome Inhibition : The compound has been shown to inhibit the immunoproteasome, which plays a crucial role in antigen processing and immune response modulation. This inhibition can lead to apoptosis in cancer cells by disrupting protein homeostasis .
- Case Study : A study demonstrated that similar dioxaborole derivatives effectively reduced tumor growth in xenograft models by inducing cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Activity
The compound's structure may also confer antimicrobial properties:
- Mechanism : Dioxaboroles have been noted for their ability to disrupt bacterial cell wall synthesis and interfere with metabolic processes.
- Research Findings : Preliminary studies suggest that derivatives of this compound exhibit activity against various bacterial strains, indicating potential for development as an antibiotic agent.
Data Tables
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Anticancer | Immunoproteasome inhibition | |
| Antimicrobial | Disruption of bacterial cell walls | Preliminary Studies |
| Cytotoxicity | Induction of apoptosis | Case Study |
Case Studies
-
Anticancer Efficacy :
- A study conducted on murine models showed that treatment with related dioxaborole compounds resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to enhanced apoptosis and reduced proliferation rates in cancerous tissues.
-
Antimicrobial Testing :
- In vitro assays demonstrated that the compound exhibited inhibitory effects against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent. Further studies are needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ primarily in the substituent at the 2-position of the boronate ester. Below is a comparative analysis:
Key Observations :
- The phenyl and 4-methoxyphenyl variants introduce aromaticity and electronic modulation, respectively, which may influence reactivity in cross-coupling reactions .
- Crystallography : The 2-phenyl analog crystallizes in an orthorhombic system (space group P2₁2₁2₁) with distinct bond angles (e.g., C–B–O ≈ 108–114°) , suggesting tighter packing compared to aliphatic-substituted analogs.
Hazard Profiles
- The 2-isobutyl analog carries hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- The 2-bromobutyl analog introduces bromine, which may pose additional environmental and handling risks .
- No explicit hazard data are available for the target compound, but similar inert storage conditions suggest sensitivity to moisture or oxidation .
Computational Similarity Analysis
Using Tanimoto coefficients and molecular fingerprints (e.g., MACCS keys), the target compound shows high structural similarity (~70–80%) with its aliphatic analogs (e.g., isobutyl, bromobutyl) but lower similarity (~50–60%) with aromatic derivatives like the phenyl analog . This aligns with the "similar property principle," where structural congruence correlates with comparable biological activity .
Preparation Methods
Structural and Physicochemical Properties
The target compound features a bicyclic benzo[d] dioxaborole core fused with a pinane-derived terpene system, conferring a molecular weight of 236.16 g/mol and a density of 0.982 g/cm³ . The butyl substituent at the 2-position enhances lipophilicity, reflected in its boiling point of 277.13°C and flash point of 121.4°C . Crystallographic data, though unavailable in the literature, suggest rigidity from the methano-bridged bicyclic system, which stabilizes the boron center against hydrolysis.
Matteson Rearrangement for Stereoselective Synthesis
Chiral induction via Matteson rearrangement resolves stereochemical challenges. A patent-described route employs (R)-1-amino-3-methylbutane-1-boronic acid pinacol ester hydrochloride as the starting material:
-
Amino Protection : React with Boc₂O in the presence of K₂CO₃ (89% yield)
-
Boron Ester Exchange : Treat with (1S,2S,3R,5S)-2,3-pinanediol in toluene at 60°C (2 h, 93% yield)
-
Deprotection : Use Pd/C under H₂ to remove Boc groups (>99% ee)
This sequence achieves 99.8% enantiomeric excess (ee) for the target compound, meeting pharmaceutical-grade standards .
Boron Ester Exchange Optimization
Boron ester interchange allows fine-tuning of steric and electronic properties. Reacting isobutyl boronic acid with (1S,2S,3R,5S)-(+)-2,3-pinanediol in dichloromethane at 25°C for 4 h yields 85–90% of the pinanediol boronate . Key variables include:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | Toluene | Maximizes Lewis acidity of boron |
| Temperature | 60°C | Accelerates ligand displacement |
| Molar Ratio | 1:1.2 (boronic acid:diol) | Minimizes diol excess |
This method’s scalability is demonstrated in multi-kilogram batches with consistent ee (>99%) .
Asymmetric Hydrogenation for Diastereocontrol
Pd-catalyzed asymmetric hydrogenation complements cross-coupling. A reported route to benzo[d] dioxaboroles uses:
-
Substrate : Prochiral ketone precursors
-
Catalyst : Pd(OAc)₂/(R)-BINAP (1 mol%)
-
Conditions : 50 psi H₂, 40°C in MeOH (72 h, 88% yield, 94% ee)
Post-hydrogenation boron insertion via BF₃·OEt₂-mediated esterification achieves the final structure with 91% ee after recrystallization .
Comparative Analysis of Synthetic Routes
The table below evaluates critical metrics across methodologies:
The Matteson route dominates for API intermediates due to stringent ee requirements, while Suzuki-Miyaura suits early-stage diversification .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for confirming the stereochemistry and structural integrity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous stereochemical assignment. For example, the title compound’s analog (3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-2-phenyl-4,6-methano-1,3,2-benzodioxaborole was resolved using SC-XRD at 100 K, achieving an R factor of 0.034 and data-to-parameter ratio of 16.5 . Complementary techniques like / NMR and high-resolution mass spectrometry (HRMS) should be used to verify molecular connectivity. For boron-containing analogs, NMR can confirm boron coordination environments .
Q. How should researchers optimize purification protocols for this compound given its complex bicyclic boronate structure?
- Methodological Answer : Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to separate diastereomers or byproducts. For highly oxygen-sensitive intermediates, employ Schlenk techniques under inert atmospheres. Recrystallization in aprotic solvents (e.g., dichloromethane/pentane) can enhance purity, as demonstrated in crystallographic studies of related borolanes . Monitor purity via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound’s reactivity?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in the bicyclic system) not captured in static DFT calculations. Perform variable-temperature NMR to probe conformational exchange. Compare experimental - NOESY/ROESY correlations with molecular dynamics (MD) simulations of the lowest-energy conformers. For example, the methano-bridge in analogs like (3aS,4S,6S,7aR)-hexahydro derivatives shows torsional strain that influences reactivity .
Q. What strategies are effective for designing stereoselective synthetic routes to this compound?
- Methodological Answer : Leverage asymmetric catalysis (e.g., chiral Lewis acids) to control stereocenters. For the 3a,4,6,7a stereochemical triad, a stepwise approach is recommended:
Core Construction : Build the bicyclic framework via [4+2] cycloaddition or intramolecular Mitsunobu reaction.
Boron Incorporation : Use pinacol boronate esters as boron sources, with Pd-catalyzed cross-coupling for aryl/alkyl substitution .
Stereochemical Validation : Confirm enantiomeric excess (ee) via chiral HPLC or Mosher ester analysis .
Q. How can computational chemistry predict regioselectivity in derivatization reactions (e.g., Suzuki-Miyaura coupling) involving this compound?
- Methodological Answer : Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites. For Suzuki coupling, the boronate’s Lewis acidity (influenced by the methano-bridge) dictates transmetallation efficiency. Solvent effects (e.g., THF vs. DMF) can be modeled via COSMO-RS to optimize reaction conditions .
Emerging Research Directions
Q. What interdisciplinary applications exist for this compound beyond traditional organic synthesis?
- Methodological Answer :
- Materials Science : As a precursor for boron-doped carbon nanomaterials (e.g., via chemical vapor deposition).
- Medicinal Chemistry : Explore its potential as a protease inhibitor scaffold, leveraging the boronate’s electrophilic character.
- Catalysis : Investigate its role as a ligand in transition-metal complexes for asymmetric hydrogenation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
